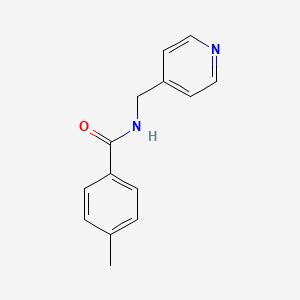

4-methyl-N-(pyridin-4-ylmethyl)benzamide

描述

Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide derivatives are a major class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is prevalent in a vast number of biologically active molecules, making it a "privileged scaffold" in drug discovery. The amide bond is a stable, planar unit capable of participating in crucial hydrogen bonding interactions with biological macromolecules like enzymes and receptors, which is fundamental to their mechanism of action.

The versatility of the benzamide core allows for extensive chemical modification at various positions on the aromatic ring and the amide nitrogen. This adaptability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to optimize their potency, selectivity, and metabolic stability. Consequently, benzamide derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic agents.

The 4-Methyl-N-(pyridin-4-ylmethyl)benzamide Scaffold: A Subject of Focused Investigation

While the broader class of benzamides is extensively studied, the specific compound 4-methyl-N-(pyridin-4-ylmethyl)benzamide is not widely reported in dedicated scientific literature. Its investigation appears to be limited, and it exists more as a structural concept within larger chemical libraries than as a focus of targeted research programs. However, an analysis of its constituent parts reveals why this scaffold is of significant chemical interest.

The molecule can be deconstructed into two key moieties: the p-toluamide (4-methylbenzamide) unit and the 4-(aminomethyl)pyridine (B121137) unit.

p-Toluamide Moiety: This part of the molecule consists of a benzamide group with a methyl substituent at the para (4) position of the benzene ring. The methyl group is a small, lipophilic addition that can influence how the molecule binds to a target protein, potentially fitting into hydrophobic pockets and enhancing binding affinity. Amides derived from p-toluic acid are explored in various areas of chemical research, from materials science to building blocks for more complex pharmaceuticals. ontosight.aiontosight.ai

4-(Aminomethyl)pyridine Moiety: This fragment is a vital building block in medicinal chemistry. acs.org The pyridine (B92270) ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its favorable metabolic properties. nih.govdntb.gov.ua The aminomethyl linker provides a flexible connection point. This specific structural element is utilized in the synthesis of compounds targeting neurological disorders and as a ligand in catalysis. nih.gov

The combination of these two moieties in 4-methyl-N-(pyridin-4-ylmethyl)benzamide creates a molecule with potential for diverse biological interactions, even though its specific activities remain largely undocumented in peer-reviewed studies.

Table 1: Chemical Properties of 4-methyl-N-(pyridin-4-ylmethyl)benzamide Note: Data is based on computational predictions as extensive experimental data is not publicly available.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 4-methyl-N-(pyridin-4-ylmethyl)benzamide |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Overview of Key Research Avenues for Benzamide-Based Compounds

The research and development of benzamide-based compounds span multiple therapeutic fields, driven by the scaffold's proven success and chemical tractability. Key areas of investigation include:

Oncology: Many benzamide derivatives have been investigated as anti-cancer agents. They can function as inhibitors of crucial enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and various protein kinases.

Neuroscience: Substituted benzamides are well-known for their activity in the central nervous system. This includes antipsychotic drugs that act as dopamine (B1211576) receptor antagonists. More recent research has explored benzamides as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for treating schizophrenia and other neurological disorders.

Infectious Diseases: The benzamide scaffold is a component of various molecules screened for antimicrobial and antiviral activity. Researchers have synthesized novel benzamide derivatives that show promise in combating bacterial and fungal pathogens.

Inflammation and Pain: Benzamide derivatives have also been explored for their anti-inflammatory and analgesic properties, targeting enzymes and pathways involved in the inflammatory response.

The continued exploration of these and other research avenues underscores the enduring importance of the benzamide scaffold in the quest for new and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-2-4-13(5-3-11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAVHQVXASJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968323 | |

| Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-40-1 | |

| Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for N-Substituted Benzamide (B126) Derivatives

The synthesis of N-substituted benzamide derivatives, a cornerstone of medicinal and materials chemistry, predominantly relies on the formation of an amide bond between a carboxylic acid and an amine. The two primary approaches to achieve this are direct amidation reactions and reductive amination for N-alkyl substitution.

Amidation Reactions for Benzamide Formation

Amidation reactions are the most common methods for forming the crucial amide bond in benzamide synthesis. researchgate.net Traditionally, this involves the coupling of a carboxylic acid with an amine, often requiring the pre-activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile. researchgate.net Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. researchgate.net Another prevalent method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. ucl.ac.uknih.gov

More contemporary and sustainable methods are continuously being developed. These include catalytic direct amidation reactions that avoid the use of stoichiometric activating agents. Boronic acids have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, often requiring azeotropic removal of water. ucl.ac.ukacs.org Metal-based catalysts, such as those involving titanium tetrachloride (TiCl₄), have also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov Oxidative amidation, where aldehydes or benzylamines are converted directly to benzamides in the presence of an oxidant, represents another modern approach. researchgate.net

| Amidation Method | Reagents/Catalysts | Key Features |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate, often high yielding. ucl.ac.uknih.gov |

| Carbodiimide Coupling | EDC, DCC, with additives like HOBt, NHS | Mild reaction conditions, widely applicable. researchgate.net |

| Catalytic Direct Amidation | Boronic acids, TiCl₄ | Avoids stoichiometric activators, more atom-economical. ucl.ac.uknih.govacs.org |

| Oxidative Amidation | I₂–TBHP system, other oxidants | Direct conversion from aldehydes or benzylamines. researchgate.net |

Reductive Amination Approaches for N-Alkyl Substitution

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly for introducing N-alkyl substituents. masterorganicchemistry.comwikipedia.org This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comharvard.edu This method offers a high degree of control and avoids the overalkylation issues that can plague direct N-alkylation with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents are often preferred to prevent the reduction of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is stable under mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the aldehyde or ketone. masterorganicchemistry.comharvard.edu Another mild and selective reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is especially useful for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also a viable method for the reduction step. wikipedia.org

| Reducing Agent | Characteristics |

| Sodium borohydride (NaBH₄) | Common, but can also reduce the starting carbonyl. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyls, effective under mildly acidic conditions. masterorganicchemistry.comharvard.edu |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective, and broadly applicable for various amines and carbonyls. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Effective, but may not be compatible with other reducible functional groups. wikipedia.org |

Targeted Synthesis of 4-Methyl-N-(pyridin-4-ylmethyl)benzamide and Its Close Analogs

The synthesis of the title compound and its structurally related analogs often employs the general strategies outlined above. The specific choice of reactants and conditions is tailored to achieve the desired product with high purity and yield.

Synthesis of 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide

A documented synthesis of this analog involves a two-step, one-pot procedure starting from 3-trifluoromethyl-4-methoxy benzoic acid. nih.gov The carboxylic acid is first activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in dichloroethane. This mixture is heated to form a reactive acylimidazole intermediate. Subsequently, 4-aminomethyl pyridine (B92270) is added to the reaction mixture, and heating is continued to facilitate the nucleophilic attack of the amine on the activated carbonyl, forming the desired benzamide. The crude product is then purified by column chromatography. nih.gov

Reaction Scheme: 3-Trifluoromethyl-4-methoxy benzoic acid + 1,1'-Carbonyldiimidazole → [Acylimidazole intermediate] [Acylimidazole intermediate] + 4-Aminomethyl pyridine → 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide

Synthesis of N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

The synthesis of this analog highlights the formation of a secondary amine on the benzamide scaffold. While a specific synthetic route for this exact compound is not detailed in the provided information, its structure suggests a convergent synthesis. One plausible route would involve the initial synthesis of N-(4-chlorophenyl)-2-aminobenzamide, followed by a reductive amination reaction with pyridine-4-carboxaldehyde. In this hypothetical pathway, the N-(4-chlorophenyl)-2-aminobenzamide would react with pyridine-4-carboxaldehyde to form an imine, which would then be reduced using a suitable reducing agent like sodium triacetoxyborohydride to yield the final product.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned, where N-(4-chlorophenyl)-2-fluorobenzamide reacts with 4-(aminomethyl)pyridine (B121137). However, the reductive amination approach is generally a more common and reliable method for introducing such N-alkyl groups.

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of benzamide products. Several factors, including the choice of solvent, temperature, catalyst, and workup procedure, play a significant role.

Solvent: The choice of solvent is critical for ensuring that all reactants are sufficiently solubilized. Dichloromethane (CH₂Cl₂) and dimethylformamide (DMF) are commonly used solvents for amidation reactions due to their ability to dissolve a wide range of substrates. ucl.ac.uk

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, in the synthesis of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide, the reaction is conducted at 45 °C. nih.gov In other cases, reactions may be performed at room temperature or elevated temperatures to drive the reaction to completion. nanobioletters.com

Catalyst Loading: In catalytic reactions, the amount of catalyst can impact the yield. For example, in some iodine-catalyzed reactions, increasing the catalyst loading from 10 to 20 mol% has been shown to improve the yield, with no significant further improvement at higher loadings. researchgate.net

Workup and Purification: The workup procedure is essential for isolating the desired product from the reaction mixture. This often involves aqueous washes to remove unreacted starting materials and byproducts. For example, washing with a sodium bicarbonate solution is used to remove acidic impurities. nih.gov Purification by column chromatography is a common final step to obtain the product in high purity. nih.gov Solid-phase workup procedures using scavenger resins are also being developed to simplify the purification process. acs.org

| Parameter | Considerations for Optimization |

| Solvent | Ensure solubility of all reactants; common choices include CH₂Cl₂ and DMF. ucl.ac.uk |

| Temperature | Varies depending on the specific reaction; can influence reaction rate and selectivity. nih.govnanobioletters.com |

| Catalyst Amount | Optimize loading to maximize yield without unnecessary excess. researchgate.net |

| Workup Procedure | Aqueous washes to remove impurities; solid-phase scavengers for simplified purification. acs.orgnih.gov |

Advanced Synthetic Techniques Relevant to Benzamide Scaffolds

Modern organic synthesis provides a powerful arsenal (B13267) of catalytic systems for constructing complex molecules. For benzamide scaffolds, ruthenium and palladium-based catalysts have proven to be exceptionally versatile.

A significant advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions. bohrium.comnih.govnih.gov Ruthenium catalysts have been particularly successful in the direct arylation of sp3 C-H bonds at benzylic positions, a key transformation for synthesizing analogues of 4-methyl-N-(pyridin-4-ylmethyl)benzamide. bohrium.comnih.govnih.gov

This transformation is often achieved using a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, in conjunction with a directing group, typically a pyridine, which steers the arylation to the desired benzylic site. bohrium.comnih.gov The reaction mechanism is believed to involve a cyclometalation process where the ruthenium center coordinates to the directing group, facilitating the activation of a proximate C-H bond. bohrium.com This is followed by the oxidative addition of an aryl halide and subsequent reductive elimination to forge the new carbon-carbon bond, regenerating the active catalyst in the process. bohrium.com

A range of aryl halides, including bromides and iodides, can serve as the arylating agent. bohrium.comnih.gov The presence of specific additives, notably potassium pivalate, has been identified as critical for the reaction's success. bohrium.comnih.gov This method allows for the highly selective arylation of benzylic sp3 carbons, with negligible competition from arylation at sp2 centers. bohrium.comnih.gov

| Catalyst System | Aryl Source | Key Additive | Directing Group |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Aryl bromides/iodides | Potassium pivalate | 3-substituted pyridines |

| Ru₃(CO)₁₂ | Arylboronates | - | N-(2-pyridyl) |

A notable feature of this methodology is the potential for the subsequent removal of the directing group, which provides a route to bis-arylated methylamines. bohrium.comnih.gov Interestingly, kinetic isotope effect studies have indicated that the C-H bond insertion step is not the rate-determining factor in these catalytic cycles. bohrium.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds. acs.orgacs.orgresearchgate.net These reactions are highly applicable for constructing the pyridinyl amine precursors required for the synthesis of 4-methyl-N-(pyridin-4-ylmethyl)benzamide.

The Suzuki-Miyaura coupling typically entails the reaction between an organoboron species, such as a pyridylboronic acid, and a halide or triflate, catalyzed by a palladium complex in the presence of a base. acs.orgacs.org Common palladium catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. acs.org

A practical advantage of this method is its tolerance to various functional groups. It has been demonstrated that Suzuki cross-coupling reactions can be efficiently performed on substrates containing a primary amine group without the need for a protecting group, which streamlines the synthetic process. acs.org

| Catalyst | Boron Source | Halide Partner | Base |

|---|---|---|---|

| [Pd(PPh₃)₂Cl₂] | Pyridylboronic acids | Heteroaryl halides | Cs₂CO₃ or Na₂CO₃ |

| [Pd(dppb)Cl₂] | Arylboronic acids | Heteroaryl chlorides | - |

| Pd(PPh₃)₄ | Arylboronates | Chloroquinolines | - |

The versatility of these reactions has been leveraged for the synthesis of a diverse array of highly substituted bipyridines and other nitrogen-containing heterocyclic structures. acs.orgacs.org

Analytical Characterization for Structural Elucidation and Purity Assessment

The definitive identification and assessment of purity for 4-methyl-N-(pyridin-4-ylmethyl)benzamide are accomplished through a suite of spectroscopic techniques. Each method offers distinct insights into the molecule's structure and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environments of individual proton (¹H NMR) and carbon (¹³C NMR) nuclei.

For a structurally related compound, 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide, the ¹H NMR spectrum reveals discrete signals for all anticipated protons, including those on the pyridine and benzamide rings. researchgate.net The chemical shifts and coupling patterns of these signals are instrumental in determining the molecule's connectivity. researchgate.net In the ¹H NMR spectrum of 4-methyl-N-(pyridin-4-ylmethyl)benzamide, one would expect to observe characteristic signals for the methyl group on the benzamide ring, the aromatic protons of both rings, and the methylene (B1212753) protons that link the two aromatic systems.

The ¹³C NMR spectrum offers complementary data, displaying a distinct resonance for each unique carbon atom within the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For example, the carbonyl carbon of the amide functional group is expected to appear at a characteristic downfield chemical shift.

Mass spectrometry (MS) is employed to ascertain the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 4-methyl-N-(pyridin-4-ylmethyl)benzamide, the calculated molecular weight is 226.28 g/mol . The mass spectrum is therefore expected to exhibit a molecular ion peak (M⁺) at this mass-to-charge ratio.

The fragmentation pattern observed in the mass spectrum can provide further confirmation of the structure. For instance, cleavage of the amide bond or the bond between the methylene bridge and the pyridine ring would produce characteristic fragment ions. The mass spectrum of the related 4-methylbenzamide (B193301) displays a prominent molecular ion peak along with fragment ions corresponding to the loss of the amino and methyl groups. nist.gov

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. The IR spectrum of 4-methyl-N-(pyridin-4-ylmethyl)benzamide is anticipated to display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the C-N stretch.

In a similar compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the IR spectrum exhibits sharp peaks for the C=O, C=N, and C-N groups. researchgate.net The C=O stretching vibration in amides typically occurs in the 1630-1680 cm⁻¹ region. The N-H stretching vibration is expected in the 3100-3500 cm⁻¹ range, and its appearance can provide information about hydrogen bonding. The spectrum would also feature absorptions corresponding to the aromatic C-H and C=C stretching vibrations.

| Spectroscopic Technique | Expected Observations for 4-methyl-N-(pyridin-4-ylmethyl)benzamide |

|---|---|

| ¹H NMR | Signals for methyl, methylene, and aromatic protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide. |

| Mass Spectrometry | Molecular ion peak at m/z = 226.28 and characteristic fragment ions. |

| IR Spectroscopy | Absorption bands for N-H stretch, C=O stretch (amide), C-N stretch, and aromatic C-H and C=C stretches. |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including 4-methyl-N-(pyridin-4-ylmethyl)benzamide. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For aromatic amides like the subject compound, reversed-phase HPLC (RP-HPLC) is a commonly employed and effective method.

While a specific, validated HPLC method for the purity determination of 4-methyl-N-(pyridin-4-ylmethyl)benzamide is not extensively detailed in publicly available literature, a representative isocratic RP-HPLC method developed for the structurally analogous compound N-phenylbenzamide can be considered illustrative of the typical parameters that would be utilized. This methodology allows for the effective separation of the main compound from potential impurities and starting materials.

A study on the synthesis of N-phenylbenzamide utilized an isocratic RP-HPLC method to monitor the reaction and determine the purity of the final product. The key chromatographic conditions from this representative method are detailed below.

Illustrative Chromatographic Conditions:

The following table outlines the parameters for an isocratic RP-HPLC method that could be adapted for the purity analysis of 4-methyl-N-(pyridin-4-ylmethyl)benzamide, based on a method for a similar compound.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 reversed-phase column |

| Mobile Phase | Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) (50:50, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| Injection Volume | 20 µL |

In such a system, the purity of a 4-methyl-N-(pyridin-4-ylmethyl)benzamide sample is determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. For instance, a well-defined, sharp peak at a specific retention time would be indicative of the presence of the target compound, and its purity could be quantified. The method's linearity would be established by analyzing a series of standard solutions of known concentrations and plotting the peak area against concentration, which should yield a linear relationship with a high correlation coefficient (e.g., r² > 0.999).

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 4-Methyl-N-(pyridin-4-ylmethyl)benzamide Derivatives

Dihedral Angle Determination between Aromatic Moieties

The dihedral angle, which describes the twist between the planes of the benzamide (B126) and pyridine (B92270) rings, is a key conformational parameter. In a closely related derivative, 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate, this angle was determined to be 74.97(1)°. nih.gov This significant twist from coplanarity indicates a non-planar molecular conformation in the solid state. nih.gov The magnitude of this angle is influenced by the nature and position of substituents on the aromatic rings, as seen across various benzamide analogs. nih.govnih.govnih.govnih.gov

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate | 74.97(1) | nih.gov |

| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | 71.33(15) | nih.gov |

| 4-Methyl-N-(4-methylphenyl)benzamide | 59.6(5) | nih.gov |

| (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid | 59.69(3) | nih.gov |

| 4-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | 26.86(9) | nih.gov |

Molecular Conformation and Geometry in the Solid State

In the solid state, the specific conformation of the molecule is stabilized by crystal packing forces. For 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate, crystallographic analysis revealed that the trifluoromethyl (–CF3) group is positioned syn (on the same side) relative to the carbonyl (C=O) bond of the amide linkage. nih.gov Furthermore, the conformation of the amide N–H bond is anti (on the opposite side) with respect to the same C=O bond. nih.gov In other derivatives, such as 4-methyl-N-(4-methylphenyl)benzamide, an anti conformation of the amide fragment has also been observed. nih.gov This specific geometry plays a critical role in defining the potential for intermolecular interactions.

Analysis of Intermolecular Interactions within Crystal Lattices

Hydrogen bonds are among the most significant forces directing molecular assembly in benzamide crystals. In the hydrated crystal structure of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide, the molecules are interconnected via water molecules through a network of strong hydrogen bonds. nih.gov Specifically, N—H···O, O—H···O, and O—H···N interactions are observed, which collectively form a distinctive ladder-type network within the crystal lattice. nih.gov In simpler, anhydrous systems like 4-methyl-N-(4-methylphenyl)benzamide, molecules are linked by direct N—H···O hydrogen bonds, forming supramolecular chains. nih.gov

Aromatic π–π stacking interactions also contribute significantly to the crystal packing of these compounds. In the case of the 4-methoxy-3-(trifluoromethyl) derivative, π–π stacking is observed between adjacent pairs of pyridine and benzene (B151609) rings. nih.gov The measured centroid–centroid separations for these interactions are 3.7150(1) Å and 3.7857(1) Å, indicating a parallel-displaced arrangement that helps stabilize the three-dimensional architecture of the crystal. nih.gov

| Interaction Type | Centroid-Centroid Separation (Å) |

|---|---|

| Pyridine···Pyridine | 3.7150(1) |

| Benzene···Benzene | 3.7857(1) |

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Key Structural Features for Biological Activity

Systematic modifications of the 4-methyl-N-(pyridin-4-ylmethyl)benzamide scaffold have provided significant insights into the structural requirements for potent biological activity. These studies have primarily focused on the benzamide (B126) core, the pyridin-4-ylmethyl substituent, and the influence of remote substituents.

The benzamide core is a crucial component for the biological activity of this class of compounds. Alterations to the substitution pattern on the phenyl ring of the benzamide moiety can significantly impact potency. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs, substitutions at the 2-position of the benzamide ring with chloro or methoxy (B1213986) groups resulted in submicromolar activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov A pentafluorophenyl derivative also demonstrated submicromolar antagonism. nih.gov Conversely, substitution at the 4-position with a methoxy group showed comparable activity to the unsubstituted parent compound. nih.gov

In another study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that benzylic heteroaromatic amide moieties were the most potent inhibitors of the presynaptic choline (B1196258) transporter. researchgate.net This highlights the importance of the electronic and steric properties of the substituents on the benzamide ring in modulating biological activity.

| Compound | Modification on Benzamide Core | Biological Target | Activity (IC50) |

|---|---|---|---|

| 8a | 2-Chloro | M1 mAChR | 960 nM |

| 8b | 2-Methoxy | M1 mAChR | 820 nM |

| 8e | Pentafluoro | M1 mAChR | 350 nM |

| 8f | 4-Methoxy | M1 mAChR | Comparable to parent |

The pyridin-4-ylmethyl group plays a pivotal role in the interaction of these compounds with their biological targets. The nitrogen atom of the pyridine (B92270) ring is often involved in key hydrogen bonding interactions within the active site of enzymes like kinases. The planarity and aromaticity of the pyridine ring also contribute to favorable stacking interactions. mdpi.com

In a series of pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active against Mycobacterium tuberculosis. nih.gov This suggests that while the pyridin-ylmethyl moiety is important, substitutions on the pyridine ring itself can be tolerated and can even enhance activity. The position of the nitrogen atom within the pyridine ring is also critical, as it dictates the geometry of potential hydrogen bonds.

The introduction of remote substituents, often attached to the benzamide or pyridine rings, can have a profound effect on the bioactivity of 4-methyl-N-(pyridin-4-ylmethyl)benzamide analogs. These substituents can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as directly interact with the biological target.

For example, in a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the nature of the alkyl group on the piperazine (B1678402) moiety was found to be a determinant of activity. nih.govpolyu.edu.hk Similarly, in a series of inhibitors of human equilibrative nucleoside transporters, the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine ring was essential for inhibitory effects. nih.gov

The trifluoromethyl group is another common substituent known to enhance biological activity. In a study of 4-methylbenzamide (B193301) derivatives, the N-(3-(trifluoromethyl)-phenyl)benzamide backbone was preserved to maintain activity against protein kinases. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule and enhance its binding affinity.

| Compound Series | Remote Substituent | Effect on Bioactivity |

|---|---|---|

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | Alkyl group on piperazine | Modulates M1 mAChR antagonist activity |

| FPMINT Analogues | Halogen on fluorophenylpiperazine | Essential for ENT1 and ENT2 inhibition |

| 4-Methylbenzamide Derivatives | Trifluoromethyl group | Enhances protein kinase inhibitory activity |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the SAR of N-(pyridin-4-ylmethyl)benzamide analogs.

Several 3D-QSAR studies have been conducted on compound series that are structurally related to 4-methyl-N-(pyridin-4-ylmethyl)benzamide. For instance, a 3D-QSAR study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors yielded favorable CoMFA and CoMSIA models with good predictive power. nih.gov The CoMFA model had a cross-validated correlation coefficient (q²) of 0.671 and a non-cross-validated correlation coefficient (r²) of 0.969, while the CoMSIA model had a q² of 0.608 and an r² of 0.936. nih.gov

Similarly, a combined CoMFA and CoMSIA study on benzamide-type antibacterial inhibitors of the FtsZ protein produced statistically robust models with high predictive r² values of 0.974 for CoMFA and 0.980 for CoMSIA. researchgate.net The development of these models typically involves aligning a set of molecules with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. These fields are then correlated with the biological activities using partial least squares (PLS) regression to generate a predictive model. The robustness and predictive ability of the models are assessed through internal and external validation techniques.

| Compound Series | 3D-QSAR Model | q² | r² | Predictive r² |

|---|---|---|---|---|

| N-(pyridin-4-ylmethyl)aniline derivatives | CoMFA | 0.671 | 0.969 | - |

| N-(pyridin-4-ylmethyl)aniline derivatives | CoMSIA | 0.608 | 0.936 | - |

| Benzamide type FtsZ inhibitors | CoMFA | - | - | 0.974 |

| Benzamide type FtsZ inhibitors | CoMSIA | - | - | 0.980 |

The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where certain physicochemical properties are favorable or unfavorable for biological activity. These maps are invaluable for guiding the design of new, more potent analogs.

For example, in a 3D-QSAR study of pyrrolidine-based analogs, the CoMFA and CoMSIA models suggested that steric restriction with small, electron-rich substituents at certain positions of the pyrrolidine (B122466) ring increases binding affinity. researchgate.net The models also indicated that the presence of an electropositive ring linker and electron-rich groups on the aryl tail moiety were beneficial for activity. researchgate.net

In another study on 1,2,3,4-tetrahydropyrimidine analogs, the 3D-QSAR contour maps indicated that bulky substituents at a specific position were unfavorable for activity, while hydrogen bond donor and hydrophobic groups in other regions were favorable. By analyzing these contour maps, medicinal chemists can strategically place or modify substituents to enhance the desired biological activity.

Mechanistic Insights into Biological Activity and Enzyme Inhibition

Kinase Inhibition Studies

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is often implicated in various diseases, including cancer, inflammation, and cardiovascular disorders, making them attractive targets for therapeutic intervention.

Research into a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally related to 4-methyl-N-(pyridin-4-ylmethyl)benzamide, has shed light on their potential as ROCK1 inhibitors. These compounds have demonstrated a wide range of inhibitory activity against ROCK1, with IC50 values spanning from 0.003 µM to 16 µM. The primary mechanism of these inhibitors is to block the transfer of the terminal phosphate (B84403) from ATP to its substrate. This is achieved through critical interactions with the hinge loop within the binding pocket of the kinase domain. The benzamide core, coupled with the pyridine moiety, appears to be a key pharmacophore for this inhibitory action. Molecular modeling studies, including docking and molecular dynamics, have been employed to understand the binding affinities and critical interactions between these benzamide derivatives and the ROCK1 enzyme.

While specific IC50 values for 4-methyl-N-(pyridin-4-ylmethyl)benzamide are not available in the reviewed literature, the data from its analogues suggest that this chemical scaffold is a promising starting point for the design of potent ROCK1 inhibitors.

No direct experimental data on the inhibitory activity of 4-methyl-N-(pyridin-4-ylmethyl)benzamide against the specified panel of tyrosine kinases (EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb, and Abl) was found in the public domain.

However, studies on other benzamide derivatives provide some context. For instance, a series of new compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment have been synthesized and evaluated as potential anticancer agents. A majority of these compounds exhibited potent inhibitory activity against a range of receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. Notably, certain analogues with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with inhibition percentages of 91% and 92% at a concentration of 10 nM. Furthermore, some 4-methylbenzamide derivatives containing 2,6-substituted purines have shown inhibitory activity against PDGFRα and PDGFRβ. These findings suggest that the benzamide scaffold can be a versatile platform for developing inhibitors of various tyrosine kinases, although the specific activity of 4-methyl-N-(pyridin-4-ylmethyl)benzamide remains to be determined.

Table 1: Tyrosine Kinase Inhibition Profile of Selected Benzamide Derivatives (Note: Data is for related benzamide compounds, not 4-methyl-N-(pyridin-4-ylmethyl)benzamide)

| Compound Type | Target Kinase | Inhibition Data |

|---|---|---|

| 4-(Aminomethyl)benzamide derivative | EGFR | 91-92% inhibition at 10 nM |

| 4-Methylbenzamide-purine derivative | PDGFRα | 36-45% inhibition at 1 µM |

| 4-Methylbenzamide-purine derivative | PDGFRβ | 36-45% inhibition at 1 µM |

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases activated by collagen. There is currently no publicly available information regarding the inhibitory effects of 4-methyl-N-(pyridin-4-ylmethyl)benzamide on DDR1 and DDR2.

Research on other N-(3-(trifluoromethyl)phenyl)benzamides has identified potent inhibitors of DDR1. For example, one such compound suppressed DDR1 kinase activity with an IC50 value of 9.4 nmol/L and also inhibited DDR2, albeit at a higher concentration (188 nmol/L). This highlights the potential for benzamide-containing molecules to target these collagen receptors, but specific testing of 4-methyl-N-(pyridin-4-ylmethyl)benzamide is required to ascertain its activity profile against DDR1 and DDR2.

No specific studies detailing the modulation of cellular signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, by 4-methyl-N-(pyridin-4-ylmethyl)benzamide have been identified. The potential effects of this compound on these pathways would be secondary to its inhibition of upstream kinases. Should it prove to be a potent inhibitor of kinases like ROCK1 or various receptor tyrosine kinases, it would be expected to impact the downstream signaling cascades they regulate. However, without direct experimental evidence, any such effects remain speculative.

Enzyme Kinetics and Inhibition Mechanisms (e.g., Tyrosinase)

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for applications in cosmetics and medicine. There is no available research data on the enzyme kinetics or inhibition mechanisms of 4-methyl-N-(pyridin-4-ylmethyl)benzamide against tyrosinase. The scientific literature contains extensive research on various classes of tyrosinase inhibitors, but this specific benzamide derivative has not been reported among them.

Design, Synthesis, and Evaluation of Novel Benzamide Analogs

Scaffold-Hopping and Fragment-Based Design Strategies

The conceptualization of 4-methyl-N-(pyridin-4-ylmethyl)benzamide and its analogs often begins with advanced medicinal chemistry strategies like scaffold hopping and fragment-based drug design (FBDD). These approaches aim to identify novel molecular architectures with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold hopping is a computational or experimental technique used to identify isosteric replacements for a core molecular structure while retaining the original biological activity. This strategy is particularly valuable for generating novel intellectual property and overcoming limitations of existing chemotypes. In the context of benzamide (B126) analogs, scaffold hopping could be employed to replace the central benzamide core with other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the target protein.

The integration of these design strategies allows for the exploration of a wider chemical space, potentially leading to the discovery of more effective and safer drug candidates.

Rational Design of Derivatives Based on SAR and Computational Predictions

The rational design of derivatives of 4-methyl-N-(pyridin-4-ylmethyl)benzamide is guided by an iterative process of chemical synthesis, biological evaluation, and computational modeling. This process helps in establishing a comprehensive Structure-Activity Relationship (SAR), which delineates the impact of specific structural modifications on the compound's biological activity.

Computational tools are indispensable in modern drug design. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and pharmacophore modeling are employed to predict the biological activity of novel analogs and to understand their binding interactions at a molecular level. For instance, 3D-QSAR models can be developed for a series of benzamide derivatives to correlate their structural features with their inhibitory potency. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Molecular docking studies can provide insights into the putative binding mode of 4-methyl-N-(pyridin-4-ylmethyl)benzamide within the active site of a target protein. By analyzing the predicted binding pose, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. This information can then be used to design modifications that enhance these interactions, leading to improved potency. For example, the design of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors has been successfully guided by such computational modeling techniques. peerj.com

Comparative Analysis with Established Pharmaceutical Agents (e.g., Imatinib)

To contextualize the potential of 4-methyl-N-(pyridin-4-ylmethyl)benzamide as a therapeutic agent, a comparative analysis with established drugs like Imatinib is crucial. Imatinib is a well-known tyrosine kinase inhibitor with a benzamide moiety in its structure. nih.gov

Imatinib, chemically known as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, shares the N-phenylbenzamide core with 4-methyl-N-(pyridin-4-ylmethyl)benzamide. However, there are significant structural differences.

| Feature | 4-methyl-N-(pyridin-4-ylmethyl)benzamide | Imatinib |

|---|---|---|

| Core Structure | N-(pyridin-4-ylmethyl)benzamide | N-(3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide |

| Substituent on Benzamide Ring | 4-methyl | 4-((4-methylpiperazin-1-yl)methyl) |

| Amide Nitrogen Linkage | Methylene-pyridine | Substituted phenyl ring |

The most notable difference is the presence of a large, flexible N-methylpiperazine group in Imatinib, which is crucial for its solubility and interaction with the ATP-binding pocket of its target kinases. In contrast, 4-methyl-N-(pyridin-4-ylmethyl)benzamide possesses a simpler pyridin-4-ylmethyl group attached to the amide nitrogen. Furthermore, the substitution pattern on the N-phenyl ring of Imatinib is significantly more complex, featuring a 2-aminopyrimidine linkage to a pyridine (B92270) ring.

The structural disparities between 4-methyl-N-(pyridin-4-ylmethyl)benzamide and Imatinib are expected to translate into different binding modes and target selectivity profiles. Imatinib is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. acs.org This specific binding mode is a key determinant of its high selectivity for the Abl kinase. nih.gov Imatinib's ability to stabilize this inactive conformation is attributed to its unique extended structure, which occupies both the ATP-binding site and an adjacent hydrophobic pocket.

The binding mode of 4-methyl-N-(pyridin-4-ylmethyl)benzamide would need to be determined through co-crystallography or sophisticated molecular modeling studies. Given its smaller size and different chemical features compared to Imatinib, it might act as a type I inhibitor, binding to the active "DFG-in" conformation of a kinase. Type I inhibitors often exhibit broader selectivity profiles as the active conformation is more conserved across the kinome.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for 4-Methyl-N-(pyridin-4-ylmethyl)benzamide Derivatives

The benzamide (B126) and pyridine (B92270) moieties are prevalent structural motifs in a vast array of biologically active compounds, suggesting that derivatives of 4-methyl-N-(pyridin-4-ylmethyl)benzamide may interact with a wide range of biological targets beyond those currently identified. The exploration of these undiscovered targets is a critical avenue for future research, potentially unveiling novel therapeutic applications.

Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, acting as antagonists for the smoothened receptor in the Hedgehog signaling pathway and as inhibitors of the glycine (B1666218) transporter 1 (GlyT1). researchgate.netnih.gov Furthermore, a series of 4-(pyridin-4-yloxy)benzamide derivatives have shown inhibitory activity against various cancer cell lines. frontiersin.org Given this precedent, it is plausible that analogs of 4-methyl-N-(pyridin-4-ylmethyl)benzamide could exhibit activity against other G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in cell signaling and proliferation.

The pyridine ring, a key component of many natural products and pharmaceuticals, is known to participate in crucial interactions with biological macromolecules. nih.gov Its presence in 4-methyl-N-(pyridin-4-ylmethyl)benzamide suggests the potential for engagement with a variety of protein targets. Emerging protein classes, such as E3 ligases, which are increasingly recognized as viable drug targets, could represent a novel area of investigation for this compound class. researchgate.net The development of small-molecule modulators of protein-protein interactions (PPIs) is another burgeoning field where these derivatives could find application. researchgate.net

Systematic screening of 4-methyl-N-(pyridin-4-ylmethyl)benzamide and its analogs against diverse panels of biological targets will be instrumental in uncovering these hidden activities. High-throughput screening (HTS) campaigns, coupled with phenotypic screening in various disease models, can provide initial leads that can then be validated through more focused biochemical and cellular assays.

Table 1: Potential Classes of Undiscovered Biological Targets for 4-methyl-N-(pyridin-4-ylmethyl)benzamide Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Kinases | The benzamide scaffold is a known kinase inhibitor framework. | Oncology, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Benzamide derivatives have shown activity against various GPCRs. | Neuroscience, Metabolic Disorders |

| Ion Channels | The pyridine moiety can interact with ion channel pores. | Neurology, Cardiology |

| Epigenetic Targets | Benzamides can be designed to interact with histone deacetylases (HDACs). | Oncology, Neurological Disorders |

| Protein-Protein Interaction Modulators | The scaffold provides a basis for designing molecules that disrupt or stabilize protein complexes. | Various |

| E3 Ligases | Emerging target class with opportunities for novel therapeutic intervention. | Oncology, Immunology |

Development of Advanced Computational Models for Predictive Pharmacology

The integration of computational approaches into drug discovery has revolutionized the process of identifying and optimizing lead compounds. For 4-methyl-N-(pyridin-4-ylmethyl)benzamide, the development of advanced computational models for predictive pharmacology is a key future direction that can accelerate the exploration of its therapeutic potential and mitigate late-stage failures.

Predicting the polypharmacology of small molecules—their ability to interact with multiple targets—is a significant challenge and a crucial aspect of modern drug development. tandfonline.com Computational methods, including machine learning and deep learning, are increasingly being employed to predict these off-target effects. mdpi.commdpi.comnih.gov By training models on large datasets of known drug-target interactions, it is possible to predict the likely binding partners for novel compounds like 4-methyl-N-(pyridin-4-ylmethyl)benzamide. researchgate.net Such predictions can guide experimental validation and help to anticipate potential adverse effects or identify opportunities for drug repurposing. frontiersin.orgnih.gov

Structure-based computational methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding modes of 4-methyl-N-(pyridin-4-ylmethyl)benzamide derivatives with their targets. For instance, 3D convolutional neural networks are being developed to predict the target landscape of kinase inhibitors by analyzing the three-dimensional structure of the kinase-ligand complex. tandfonline.com These models can be adapted to predict the interactions of our lead compound with a range of potential targets, helping to prioritize the synthesis of analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of 4-methyl-N-(pyridin-4-ylmethyl)benzamide analogs with their biological activities. These models can be used to virtually screen large libraries of compounds and identify those with the highest probability of being active. mdpi.com

Table 2: Advanced Computational Models for Predictive Pharmacology

| Model Type | Application for 4-methyl-N-(pyridin-4-ylmethyl)benzamide | Expected Outcome |

| Machine Learning (e.g., Random Forest, SVM) | Prediction of on- and off-target interactions based on chemical structure. | Prioritization of targets for experimental validation; early identification of potential liabilities. |

| Deep Learning (e.g., Neural Networks) | De novo design of analogs with desired polypharmacological profiles. | Generation of novel chemical entities with optimized activity and selectivity. |

| 3D Convolutional Neural Networks | Prediction of binding affinity and selectivity for specific target families (e.g., kinases). | Rational design of potent and selective inhibitors. |

| Molecular Docking and Dynamics | Elucidation of binding modes and interaction patterns with target proteins. | Understanding of structure-activity relationships at the atomic level. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for virtual compound libraries. | Efficient identification of promising candidates for synthesis and testing. |

Innovation in Synthetic Strategies for Enhanced Analog Libraries

The synthesis of diverse and well-characterized analog libraries is fundamental to exploring the structure-activity relationships (SAR) of 4-methyl-N-(pyridin-4-ylmethyl)benzamide and identifying candidates with improved therapeutic properties. Future research in this area will focus on the development and application of innovative synthetic strategies that enable the rapid and efficient generation of these libraries.

Combinatorial chemistry and parallel synthesis techniques are powerful tools for the creation of large numbers of compounds in a systematic manner. mdpi.com These approaches can be applied to the 4-methyl-N-(pyridin-4-ylmethyl)benzamide scaffold to explore a wide range of substituents on both the benzamide and pyridine rings. For instance, a variety of substituted benzoic acids and pyridin-4-ylmethylamines can be coupled to quickly generate a library of analogs. researchgate.net

Modern synthetic methodologies, such as catalytic cross-coupling reactions, can be employed to introduce further diversity into the scaffold. For example, palladium-catalyzed reactions could be used to modify the aromatic rings with different functional groups. Furthermore, the development of novel, efficient methods for the synthesis of the pyridine core itself can contribute to the diversity of the resulting library. ijpsonline.comresearchgate.net

The use of solid-phase synthesis can facilitate the purification of the resulting compounds and is amenable to automation, further accelerating the library generation process. Additionally, the incorporation of bioisosteric replacements for the amide bond or the aromatic rings can lead to the discovery of analogs with improved pharmacokinetic properties.

Table 3: Innovative Synthetic Strategies for Analog Library Generation

| Strategy | Description | Advantages for 4-methyl-N-(pyridin-4-ylmethyl)benzamide |

| Parallel Synthesis | Simultaneous synthesis of multiple analogs in separate reaction vessels. | Rapid generation of a focused library with systematic structural variations. |

| Combinatorial Chemistry | Synthesis of large libraries of compounds by combining a small number of building blocks. | Exploration of a vast chemical space to identify novel active compounds. |

| Catalytic Cross-Coupling | Use of metal catalysts to form new carbon-carbon and carbon-heteroatom bonds. | Introduction of diverse functional groups onto the aromatic rings. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification. | Amenable to automation and high-throughput synthesis. |

| Bioisosteric Replacement | Replacement of functional groups with others that have similar physical or chemical properties. | Optimization of pharmacokinetic and pharmacodynamic properties. |

| Novel Heterocycle Synthesis | Development of new methods for the synthesis of the pyridine core. | Access to novel and diverse pyridine-containing building blocks. |

By systematically pursuing these future research directions, the full therapeutic potential of 4-methyl-N-(pyridin-4-ylmethyl)benzamide and its derivatives can be unlocked, paving the way for the development of novel and effective medicines.

常见问题

Q. Methodological Considerations :

- Use ATP-concentration gradients (0.1–10 mM) to assess inhibition mode.

- Pair with siRNA knockdown to confirm target specificity.

Advanced: How can computational modeling guide the optimization of 4-methyl-N-(pyridin-4-ylmethyl)benzamide derivatives?

Answer:

- Docking studies (AutoDock Vina) : Predict binding poses in kinase ATP-binding pockets (e.g., Glide score < −8 kcal/mol).

- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC50 (R² = 0.89).

- ADMET prediction : SwissADME estimates BBB permeability (BOILED-Egg model) and CYP450 inhibition risks .

Basic: What are the best practices for ensuring purity and stability during storage?

Answer:

- Purity analysis : HPLC with C18 columns (≥95% purity; mobile phase: acetonitrile/water + 0.1% TFA).

- Storage conditions : −20°C under argon, shielded from light to prevent photodegradation.

- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How do crystallographic data resolve contradictions in reported tautomeric forms of the compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。